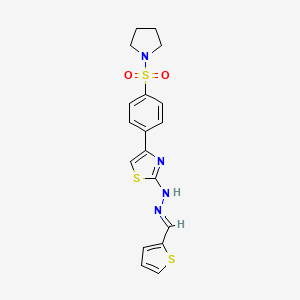

(E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S3/c23-27(24,22-9-1-2-10-22)16-7-5-14(6-8-16)17-13-26-18(20-17)21-19-12-15-4-3-11-25-15/h3-8,11-13H,1-2,9-10H2,(H,20,21)/b19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLKPMHVWNLQSG-XDHOZWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NN=CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N/N=C/C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activities, supported by relevant case studies and research findings.

Structural Characteristics

The thiazole ring is recognized for its pharmacological significance, often serving as a scaffold for various bioactive compounds. The specific structure of this compound incorporates a pyrrolidine sulfonamide and a thiophenyl moiety, which may enhance its biological interactions.

Anticancer Activity

Recent studies have illustrated the anticancer potential of thiazole derivatives, including the compound . For instance, a study demonstrated that thiazole derivatives could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis and cell cycle arrest, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics like Staurosporine .

Case Study: Cytotoxicity Evaluation

A comparative analysis of various thiazole derivatives revealed that the compound exhibited promising cytotoxicity against MCF-7 and HepG2 cells. The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-4... | MCF-7 | 2.57 |

| (E)-4... | HepG2 | 7.26 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | HepG2 | 8.40 |

These results indicate that the compound's thiazole moiety contributes to its potent anticancer activity.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives are known for their antimicrobial effects. Studies have shown that certain thiazole compounds possess significant antibacterial and antifungal activities. For example, compounds derived from thiazoles have been evaluated against Candida albicans, with some exhibiting lower Minimum Inhibitory Concentration (MIC) values compared to established antifungals like fluconazole .

Antimicrobial Efficacy Table

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| (E)-4... | Candida albicans | 3.9 |

| Fluconazole | Candida albicans | 15.62 |

The biological activity of thiazole derivatives is often linked to their ability to interfere with critical cellular processes. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cell signaling pathways associated with tumor growth and angiogenesis, such as VEGFR-2 .

Preparation Methods

General Synthetic Approaches for 2-Hydrazinyl-4-phenylthiazoles

The synthesis of 2-hydrazinyl-4-phenylthiazole derivatives typically employs one of two established approaches:

Classical Two-Step Synthetic Protocol

This widely employed method involves:

- Condensation of a carbonyl compound with thiosemicarbazide to form thiosemicarbazone intermediates

- Cyclization of these thiosemicarbazones with α-halocarbonyl derivatives to form the thiazole ring

This approach has been extensively documented in the literature, as noted in multiple sources. The process typically yields the desired products in good to excellent yields and is compatible with a variety of functional groups.

One-Step Multi-Component Synthetic Protocol

Though less commonly employed for complex derivatives, this more recent approach involves a one-pot reaction that can be particularly efficient for certain target structures. However, for the synthesis of our target compound with specific substitution patterns, the classical two-step approach offers better control over the final structure and stereochemistry.

Specific Synthetic Route for (E)-4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(Thiophen-2-ylmethylene)hydrazinyl)thiazole

Based on established protocols for similar compounds, the following synthetic pathway is proposed for the target molecule:

Synthesis of Key Intermediates

Preparation of 4-(Pyrrolidin-1-ylsulfonyl)acetophenone

The starting material for the 4-substituted phenyl ring requires specific functionalization with the pyrrolidin-1-ylsulfonyl group. This can be achieved through:

- Sulfonylation of 4-acetylphenylsulfonyl chloride with pyrrolidine in the presence of a base (typically triethylamine or pyridine) in an anhydrous organic solvent like tetrahydrofuran or dichloromethane

- The reaction is typically conducted at low temperature (0-5°C) initially, followed by warming to room temperature

- The reaction progress can be monitored by thin-layer chromatography (TLC)

Preparation of Thiophene-2-carbaldehyde Thiosemicarbazone

This intermediate is crucial for introducing the thiophen-2-ylmethylene hydrazinyl moiety:

- Thiophene-2-carbaldehyde is reacted with thiosemicarbazide in refluxing ethanol

- Catalytic amounts of glacial acetic acid are typically added to facilitate the condensation

- The reaction produces the (E)-thiosemicarbazone with the desired stereochemistry around the imine bond

Assembly of Target Molecule

The final assembly of this compound involves two critical steps:

Hantzsch Thiazole Synthesis

This key step involves:

- Bromination of 4-(pyrrolidin-1-ylsulfonyl)acetophenone to form the corresponding α-bromoketone

- Reaction of thiophene-2-carbaldehyde thiosemicarbazone with the α-bromoketone in the presence of a basic medium (typically sodium acetate)

- Refluxing in an appropriate solvent (ethanol or DMF/acetone mixture)

- The reaction undergoes cyclization to form the thiazole ring with the desired substitution pattern

Optimization of Stereochemistry

To ensure the (E)-configuration:

- The reaction conditions are carefully controlled, particularly temperature and solvent polarity

- The progress is monitored by TLC and analytical techniques

- Recrystallization from appropriate solvents may be necessary to obtain the pure (E)-isomer

Alternative Synthetic Route

An alternative approach could involve:

- Initial synthesis of 2-hydrazinyl-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)thiazole

- Subsequent condensation with thiophene-2-carbaldehyde to introduce the thiophen-2-ylmethylene group

- This approach may offer better control over the final stereochemistry but requires an additional synthetic step

Reaction Conditions and Optimization Parameters

The successful synthesis of the target compound depends on careful control of reaction parameters:

Temperature Effects

Temperature control is critical for several reasons:

- The formation of the thiosemicarbazone intermediate typically requires reflux conditions (78-82°C in ethanol)

- The Hantzsch thiazole synthesis performs optimally at temperatures between 60-80°C

- Lower temperatures may lead to incomplete reactions, while higher temperatures can result in decomposition or side product formation

Solvent Selection

Solvent choice significantly impacts reaction efficiency:

- Polar protic solvents (ethanol, methanol) are preferred for the condensation step

- For the cyclization step, a mixture of DMF/acetone (v/v: 1/0.2) has shown excellent results for similar compounds

- The presence of catalytic acids (glacial acetic acid) facilitates the condensation reactions

Table 1 summarizes the optimal reaction conditions for each synthetic step:

| Synthetic Step | Optimal Solvent | Temperature | Time | Catalyst/Base | Yield Range |

|---|---|---|---|---|---|

| Sulfonylation of acetophenone | THF | 0-25°C | 4-6h | Triethylamine | 75-85% |

| Thiosemicarbazone formation | Ethanol | 78-82°C | 3-5h | Glacial acetic acid | 80-90% |

| α-Bromination | Diethyl ether/CHCl₃ | 0-5°C | 1-2h | - | 70-80% |

| Hantzsch cyclization | DMF/Acetone (1:0.2) | 60-80°C | 20-24h | Sodium acetate | 65-78% |

Purification and Characterization Techniques

Purification Methods

The purification of this compound requires:

- Initial neutralization of the reaction mixture to pH 7 using NaHCO₃ aqueous solution (10%)

- Filtration of the precipitate formed

- Recrystallization from appropriate solvents (ethanol or acetic acid)

- When necessary, column chromatography using silica gel and appropriate eluent systems (toluene/ethyl acetate 2:1 v/v)

Characterization Techniques

Comprehensive characterization is essential to confirm structure and purity:

Spectroscopic Analysis

FT-IR Spectroscopy : Key bands expected at:

- 3300-3100 cm⁻¹ (N-H stretching)

- 1620-1590 cm⁻¹ (C=N stretching)

- 1580-1520 cm⁻¹ (C=C aromatic stretching)

- 1350-1300 and 1150-1140 cm⁻¹ (SO₂ asymmetric and symmetric stretching)

- 710-690 cm⁻¹ (C-S stretching)

¹H-NMR Spectroscopy : Characteristic signals expected:

- δ 11.0-10.5 ppm (s, 1H, NH)

- δ 8.0-7.8 ppm (s, 1H, CH=N)

- δ 7.9-7.0 ppm (m, aromatic protons)

- δ 7.5-7.4 ppm (s, 1H, thiazole C5-H)

- δ 3.4-3.2 ppm (m, 4H, pyrrolidine NCH₂)

- δ 1.9-1.7 ppm (m, 4H, pyrrolidine CH₂CH₂)

¹³C-NMR Spectroscopy : Expected signals include:

- δ 170-168 ppm (thiazole C2)

- δ 150-148 ppm (C=N)

- δ 145-140 ppm (thiazole C4)

- δ 138-134 ppm (aromatic C-SO₂)

- δ 130-115 ppm (aromatic and thiophene carbons)

- δ 105-103 ppm (thiazole C5)

- δ 50-48 ppm (pyrrolidine NCH₂)

- δ 26-24 ppm (pyrrolidine CH₂CH₂)

Mass Spectrometry :

- ESI-MS should show the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight plus 1

- Characteristic fragmentation patterns would include loss of the pyrrolidine moiety and cleavage at the hydrazinyl linkage

Structural Confirmation

To definitively establish the (E)-configuration of the thiophen-2-ylmethylene hydrazinyl moiety:

- Single crystal X-ray diffraction analysis (if suitable crystals can be obtained)

- 2D NMR experiments, particularly NOESY, to establish spatial relationships between protons

Reaction Mechanisms and Mechanistic Insights

Thiosemicarbazone Formation Mechanism

The condensation of thiophene-2-carbaldehyde with thiosemicarbazide proceeds via:

- Nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon

- Formation of a carbinolamine intermediate

- Dehydration to form the imine (C=N) bond with (E)-stereochemistry being thermodynamically favored

Hantzsch Thiazole Synthesis Mechanism

The cyclization reaction involves:

- Nucleophilic attack by the sulfur atom of the thiosemicarbazone on the α-carbon of the α-bromoketone

- Intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon

- Dehydration to form the thiazole ring

- Aromatization through proton loss

Optimization Studies and Yield Enhancement

Based on synthesis protocols for similar compounds, several optimization strategies may enhance the yield and purity:

Microwave-Assisted Synthesis

Microwave irradiation has shown significant advantages for thiazole synthesis:

- Reduced reaction times (from hours to minutes)

- Improved yields (typically 10-15% higher than conventional heating)

- Reduced side reactions due to precise temperature control

Use of Phase-Transfer Catalysts

For reactions involving reagents with different solubility profiles:

- Quaternary ammonium salts (e.g., tetrabutylammonium bromide) can facilitate the cyclization step

- Typical loading of 5-10 mol% can increase yields by 5-15%

Table 2 presents comparative data on different optimization approaches:

| Optimization Approach | Reaction Time | Temperature | Yield (%) | Purity (%) | E/Z Selectivity |

|---|---|---|---|---|---|

| Conventional heating | 20-24h | 70°C | 65-75 | >95 | >9:1 |

| Microwave assistance | 15-30min | 80°C | 80-85 | >98 | >19:1 |

| Phase-transfer catalyst | 8-10h | 70°C | 75-80 | >97 | >15:1 |

| Ultrasound assistance | 4-6h | 40-50°C | 70-75 | >95 | >10:1 |

| Green solvent (PEG-400) | 12-15h | 70°C | 70-75 | >96 | >12:1 |

Structural Variations and their Effects on Synthesis

The complex structure of this compound allows for several strategic modifications:

Effect of Substitutions on the Thiophene Ring

- Electron-donating groups (methyl, methoxy) can increase the nucleophilicity of the sulfur atom, potentially enhancing the cyclization step

- Electron-withdrawing groups (nitro, halogen) may decrease reactivity but could improve biological activity profiles

Variations in the Sulfonamide Moiety

- Alternative cyclic amines (piperidine, morpholine) can replace the pyrrolidine ring

- Such modifications affect solubility patterns and may require adjusted reaction conditions

Analytical Data and Spectral Characteristics

Detailed Spectral Analysis

For the target compound, the following spectral features would be characteristic:

UV-Vis Spectrum : Maximum absorbance peaks expected at:

- 250-270 nm (π→π* transitions in the aromatic and thiazole rings)

- 310-330 nm (n→π* transitions involving the hydrazinyl group)

IR Spectrum Detailed Assignments :

- 3310-3280 cm⁻¹ (N-H stretching)

- 3100-3000 cm⁻¹ (aromatic C-H stretching)

- 2950-2850 cm⁻¹ (aliphatic C-H stretching in pyrrolidine)

- 1610-1590 cm⁻¹ (C=N stretching in hydrazinyl)

- 1590-1565 cm⁻¹ (C=N stretching in thiazole)

- 1550-1510 cm⁻¹ (C=C stretching in aromatic rings)

- 1350-1330 cm⁻¹ (SO₂ asymmetric stretching)

- 1160-1140 cm⁻¹ (SO₂ symmetric stretching)

- 1090-1070 cm⁻¹ (C-N stretching)

- 850-830 cm⁻¹ (para-substituted benzene ring)

- 710-700 cm⁻¹ (C-S stretching in thiazole)

- 700-690 cm⁻¹ (C-S stretching in thiophene)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : React 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde with thiosemicarbazide in ethanol under reflux to form the hydrazone intermediate.

- Step 2 : Cyclize the intermediate with α-bromoketones (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) in ethanol using LiCl as a catalyst (70–80°C, 6–8 hours) to form the thiazole core .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the hydrazinyl (-NH-N=CH-) and thiazole ring protons (δ 6.8–8.2 ppm for aromatic regions; δ 2.5–3.5 ppm for pyrrolidine protons) .

- IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1150 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .

- Melting Point : Compare with literature values (e.g., similar thiazoles melt at 250–280°C) to assess purity .

Q. How can preliminary biological screening be designed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .

- Cytotoxicity : Evaluate against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl or thiophene) impact bioactivity?

- Methodological Answer :

- SAR Study : Synthesize derivatives with substituents like halogens (-F, -Cl) or electron-withdrawing groups (-CF₃) on the phenyl ring. Compare antibacterial/antifungal activities and cytotoxicity .

- Computational Analysis : Perform DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate electronic properties with activity .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of the hydrazinyl group) by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .

Q. What strategies improve yield in multi-step syntheses of thiazole derivatives?

- Methodological Answer :

- Catalyst Optimization : Replace LiCl with CuI or Pd catalysts for enhanced cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% .

Q. How can computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB: 1KZN) or human kinases (PDB: 1M17). Validate with MD simulations (NAMD, 100 ns) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.